1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one
Description
Position within the Tropane Alkaloid Classification System
Tropane alkaloids are defined by their 8-azabicyclo[3.2.1]octane (nortropane) skeleton, a structural motif shared by pharmacologically significant compounds such as hyoscyamine, scopolamine, and cocaine. The subject compound, this compound, diverges from classical tropanes through three key features:
- Methylation at C1 and C8 positions , introducing steric and electronic modifications to the bicyclic core.
- Ketone functionality at C2 , replacing the hydroxyl or ester groups typical of bioactive tropane derivatives.
- Absence of ester-linked aromatic moieties , which are critical for receptor binding in compounds like atropine.
This structure aligns most closely with intermediates in tropane alkaloid biosynthesis, such as tropinone, a pivotal precursor in the hyoscyamine/scopolamine pathway. However, its methyl substitutions suggest it may represent a branch point in alkaloid diversification or a synthetic analog engineered to probe enzymatic activity (Table 1).
Table 1: Structural comparison of selected tropane-related compounds
Structural Significance of the N-Containing Bicyclic System
The 3-azabicyclo[3.2.1]octane framework confers rigidity and stereochemical complexity, enabling selective interactions with biological targets. Key features include:
- Nitrogen positioning : The bridgehead nitrogen (N3) participates in hydrogen bonding and protonation, influencing solubility and membrane permeability.
- Bicyclic strain : The fused ring system imposes torsional constraints that stabilize specific conformations, critical for binding muscarinic acetylcholine receptors in classical tropanes.
- Ketone reactivity : The C2 ketone in this compound provides a site for nucleophilic attack or reduction, contrasting with the C3 ketone of tropinone. This positional isomerism may redirect biosynthetic pathways or alter substrate specificity in engineered enzymes.
Methylation at C1 and C8 introduces steric hindrance that could:
Historical Context in Alkaloid Research and Development
The compound’s structural kinship to tropinone links it to landmark achievements in alkaloid chemistry:
- Robinson’s biomimetic synthesis (1917) : The one-step condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid to form tropinone demonstrated the power of biomimetic design. This breakthrough laid groundwork for later studies on methylated tropane derivatives.
- Enzymatic studies (late 20th century) : Characterization of tropinone reductase I/II revealed how minor structural changes (e.g., ketone position, substituents) dictate metabolic fate—tropine vs. pseudotropine production. The subject compound’s C2 ketone presents a novel substrate for investigating reductase specificity.
- Modern biosynthetic engineering (post-2010) : Heterologous production of tropane alkaloids in microbial hosts highlighted the potential for manipulating core structures through pathway engineering. Methyltransferases capable of modifying the bicyclic core could theoretically generate analogs like this compound.
Relevance to Contemporary Chemical Biology
This compound’s hybrid features—retaining the bioactive tropane framework while incorporating non-natural modifications—make it valuable for:
- Enzyme mechanism studies : Probing the tolerance of tropinone reductase and hyoscyamine 6β-hydroxylase for alternative substrates.
- Synthetic biology platforms : Serving as a scaffold for engineered alkaloid variants with optimized pharmacokinetic properties.
- Chemical probe development : The ketone group enables selective labeling via hydrazine or hydroxylamine conjugates, facilitating target identification in neuropharmacological systems.
Ongoing research into polyhydroxylated nortropanes (e.g., calystegines) demonstrates how structural diversification of the tropane core expands biological functionality. The methyl and ketone groups in this compound may similarly unlock novel interactions with carbohydrate-processing enzymes or transporters.
Properties
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYHNXRFZBXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)NC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of trifluoroacetic acid (TFA) as a catalyst can promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key structural variations among azabicyclo derivatives include:
- Number and position of nitrogen atoms: Mono-aza (e.g., 3-azabicyclo) vs. diaza (e.g., 3,8-diazabicyclo) systems.
- Substituents : Methyl, ethyl, benzyl, cyclohexyl, or ester groups.
- Functional groups : Ketones, diones, esters, or hydroxyl groups.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity: The dione groups in Camphorimide increase polarity compared to mono-ketone analogs, affecting solubility in polar solvents .
- Lipophilicity : Trimethyl substituents enhance lipophilicity relative to ethyl or benzyl-substituted analogs .
- Thermal Stability : Bicyclic frameworks generally exhibit high stability, though ester-containing derivatives (e.g., ethyl 3-oxo-8-azabicyclo) may undergo hydrolysis under acidic/basic conditions .
Biological Activity
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one, also known as a bicyclic amine, is a compound with significant biological activity that has garnered interest in pharmacological research. Its structure allows for interactions with various neurotransmitter systems, making it a candidate for studies related to neuropharmacology and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure which consists of an azabicyclo framework. Its molecular formula is , and it has a CAS number of 1197-67-7. The unique arrangement of atoms in this compound contributes to its biological properties.
Research indicates that this compound interacts primarily with monoamine transporters, including:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
These interactions are crucial for understanding the compound's potential effects on mood regulation and cognitive functions.
Binding Affinity
Studies have demonstrated that derivatives of azabicyclo compounds show varying affinities for DAT, SERT, and NET. For instance, certain substitutions on the bicyclic structure enhance selectivity towards DAT over SERT, which is promising for developing treatments for conditions like ADHD and depression.
| Compound | DAT Affinity (K_i) | SERT Affinity (K_i) | NET Affinity (K_i) |
|---|---|---|---|
| Compound A | < 100 nM | > 100 nM | > 100 nM |
| Compound B | < 50 nM | < 100 nM | > 100 nM |
Case Studies
- Study on Selectivity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of azabicyclo compounds and their binding profiles at monoamine transporters. The results indicated that specific modifications to the azabicyclo structure significantly increased selectivity for DAT over SERT, suggesting potential therapeutic applications in treating substance use disorders .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of these compounds in animal models. The findings revealed that compounds with high DAT selectivity exhibited reduced locomotor activity in response to stimulant drugs, indicating a potential role in modulating dopaminergic activity .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to fully understand the safety profile of this compound.
Q & A
Basic Question: What are the key structural features and characterization methods for 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one?
Answer:
The compound features a bicyclic tropane-like scaffold with three methyl groups at positions 1, 8, and 8, and a ketone at position 2. Key characterization methods include:
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic framework (e.g., orthorhombic crystal system, space group P222) .
- NMR spectroscopy : Identifies methyl group environments (e.g., H NMR δ 1.2–1.5 ppm for axial/equatorial methyl protons) and carbonyl resonance (C NMR ~210 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 195.1 for [M+H]) confirm molecular formula CHNO .
Advanced Question: How can enantioselective synthesis of the bicyclic core be optimized for 1,8,8-trimethyl derivatives?
Answer:
Enantioselective strategies often involve:
- Chiral auxiliaries : Use of (1R,5S)-configured intermediates to control stereochemistry during cyclization .
- Radical cyclization : Employing n-tributyltin hydride and AIBN for high diastereocontrol (>99% de) in azabicyclo[3.2.1]octane formation .
- Desymmetrization of tropinone derivatives : Achiral starting materials are functionalized asymmetrically via enzymatic or catalytic methods .
Key variables : Solvent polarity (e.g., toluene vs. THF), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and enantiomeric excess (70–95%) .
Basic Question: What are the typical solubility and stability profiles of this compound?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) but poorly in water (<1 mg/mL) due to hydrophobic methyl groups .
- Stability : Degrades under acidic conditions (pH <4) via ketone protonation and ring-opening. Store at 2–8°C in inert atmosphere to prevent oxidation .
Advanced Question: How does the substitution pattern (e.g., 1,8,8-trimethyl groups) influence biological activity?
Answer:
- Receptor binding : Methyl groups at positions 1 and 8 enhance lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., mu-opioid receptors) .
- Steric effects : 8,8-Dimethyl substitution restricts conformational flexibility, increasing selectivity for σ receptors over σ (K ratio >10:1) .
- Comparative SAR : Analogues lacking the 1-methyl group show reduced affinity (e.g., 10-fold lower for dopamine D receptors) .
Basic Question: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) resolve diastereomers (retention time ~12.3 min) .
- Chiral GC/MS : Differentiates enantiomers using β-cyclodextrin columns (e.g., >98% ee confirmed) .
- Elemental analysis : Validates C, H, N content (±0.3% theoretical) to detect synthetic byproducts .
Advanced Question: How can contradictory data on receptor selectivity be resolved?
Answer: Contradictions arise from assay conditions (e.g., cell lines vs. native tissue) or stereochemical impurities:
- Functional assays : Compare cAMP inhibition (G-coupled receptors) vs. calcium mobilization (G-coupled) to clarify mechanisms .
- Chiral separation : Enantiomer-specific activity (e.g., (1R,5S)-isomer shows 50-fold higher μ-opioid affinity than (1S,5R)) .
- Molecular docking : Simulate binding poses with homology models (e.g., μ-opioid receptor PDB: 6DDF) to rationalize selectivity .
Basic Question: What are the synthetic precursors for this compound?
Answer:
Common precursors include:
- Tropinone derivatives : Modified via alkylation (e.g., methyl iodide) at N3 and C8 positions .
- Azetidin-2-ones : Radical cyclization precursors for bicyclo[3.2.1]octane formation .
- Chiral epoxides : Used in desymmetrization routes to install methyl groups stereoselectively .
Advanced Question: What strategies mitigate racemization during synthesis?
Answer:
- Low-temperature reactions : Conduct alkylation steps at −78°C to preserve stereochemistry .
- Bulky protecting groups : tert-Butoxycarbonyl (Boc) or Cbz groups reduce N-inversion rates .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers from racemic mixtures .
Basic Question: How is the compound’s stability under physiological conditions assessed?
Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h); HPLC quantifies degradation (e.g., <5% degradation indicates oral stability) .
- Plasma stability assays : Incubate with rat plasma (37°C, 4h); >90% remaining compound suggests resistance to esterases .
Advanced Question: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab estimate logP (~2.1), CNS permeability (Blood-Brain Barrier Score: 0.8), and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>85%) .
- PBPK modeling : GastroPlus® simulates absorption (C ~150 ng/mL at 10 mg/kg) based on logD and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
